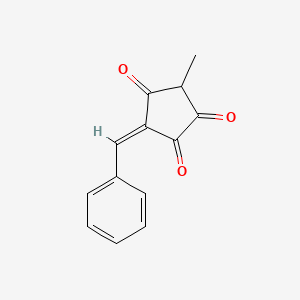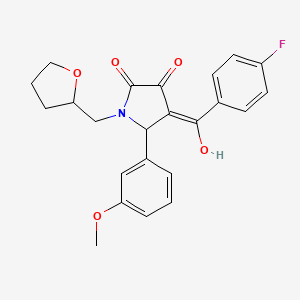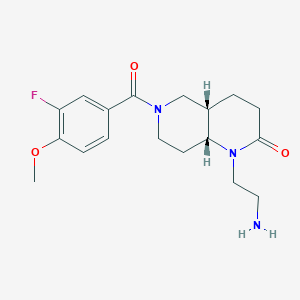
(3Z)-3-benzylidene-5-methylcyclopentane-1,2,4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-Benzylidene-5-methylcyclopentane-1,2,4-trione is an organic compound with a unique structure characterized by a cyclopentane ring substituted with a benzylidene group and three keto groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-benzylidene-5-methylcyclopentane-1,2,4-trione typically involves the condensation of benzaldehyde with 5-methylcyclopentane-1,2,4-trione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group through an aldol condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (3Z)-3-Benzylidene-5-methylcyclopentane-1,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohols.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(3Z)-3-Benzylidene-5-methylcyclopentane-1,2,4-trione has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3Z)-3-benzylidene-5-methylcyclopentane-1,2,4-trione involves its interaction with specific molecular targets and pathways. The compound’s keto groups can participate in redox reactions, influencing cellular oxidative states. Additionally, the benzylidene group can interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Comparaison Avec Des Composés Similaires
(3Z)-3-Benzylidene-5-methylcyclopentane-1,2,4-trione: shares structural similarities with other benzylidene-substituted cyclopentane derivatives.
Cyclopentane-1,2,4-trione: A simpler analog without the benzylidene group.
Benzylideneacetone: A related compound with a benzylidene group attached to an acetone moiety.
Uniqueness: The presence of both the benzylidene group and the three keto groups in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(3Z)-3-benzylidene-5-methylcyclopentane-1,2,4-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-8-11(14)10(13(16)12(8)15)7-9-5-3-2-4-6-9/h2-8H,1H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJGHANOYPSHTD-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C(=CC2=CC=CC=C2)C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)/C(=C/C2=CC=CC=C2)/C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5422531.png)

![5-({4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid](/img/structure/B5422552.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-(2-oxotetrahydrofuran-3-yl)propanamide](/img/structure/B5422554.png)
![4-(5-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B5422555.png)

![2-tert-butyl-6-(2,5-dimethoxybenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5422566.png)
METHANONE](/img/structure/B5422572.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5422575.png)

![(5E)-1-(4-chlorophenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-3-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5422606.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5422616.png)
![1-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5422620.png)
![N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2,2-dimethylpropanamide](/img/structure/B5422621.png)
